molecular formula C9H9NO4 B13772392 3-Amino-4-methylbenzene-1,2-dicarboxylic acid CAS No. 769908-43-2

3-Amino-4-methylbenzene-1,2-dicarboxylic acid

Cat. No.: B13772392
CAS No.: 769908-43-2
M. Wt: 195.17 g/mol
InChI Key: RRHKUABXGSMDHS-UHFFFAOYSA-N
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Description

1,2-Benzenedicarboxylicacid,3-amino-4-methyl-(9CI) is an organic compound with the molecular formula C9H9NO4. It is a derivative of phthalic acid, where the benzene ring is substituted with an amino group at the third position and a methyl group at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzenedicarboxylicacid,3-amino-4-methyl-(9CI) typically involves the following steps:

    Nitration: The starting material, 1,2-benzenedicarboxylic acid, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of 1,2-Benzenedicarboxylicacid,3-amino-4-methyl-(9CI) follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenedicarboxylicacid,3-amino-4-methyl-(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,2-Benzenedicarboxylicacid,3-amino-4-methyl-(9CI) has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers, resins, and plasticizers.

Mechanism of Action

The mechanism of action of 1,2-Benzenedicarboxylicacid,3-amino-4-methyl-(9CI) involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and affecting biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Benzenedicarboxylicacid,3-amino-4-methyl-(9CI) is unique due to the presence of both an amino and a methyl group on the benzene ring.

Properties

CAS No.

769908-43-2

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

3-amino-4-methylphthalic acid

InChI

InChI=1S/C9H9NO4/c1-4-2-3-5(8(11)12)6(7(4)10)9(13)14/h2-3H,10H2,1H3,(H,11,12)(H,13,14)

InChI Key

RRHKUABXGSMDHS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)O)C(=O)O)N

Origin of Product

United States

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